2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(pentyloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of benzodioxole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and chromeno intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and chromeno moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
2-(1,3-BENZODIOXOL-5-YL)PIPERIDINE: Another compound with a benzodioxole group, used in various chemical and biological studies.
Uniqueness
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of benzodioxole, chromeno, and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C33H33NO7 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-pentoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C33H33NO7/c1-4-6-7-14-38-25-13-10-22(17-28(25)37-5-2)30-29-31(35)23-15-20(3)8-11-24(23)41-32(29)33(36)34(30)18-21-9-12-26-27(16-21)40-19-39-26/h8-13,15-17,30H,4-7,14,18-19H2,1-3H3 |
InChI Key |
LXPQULYSLJEZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C)OCC |
Origin of Product |
United States |
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